5-Benzyl-1,3,4-oxadiazol-2-amine

CAS No.: 31803-00-6

Cat. No.: VC1989730

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31803-00-6 |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 5-benzyl-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C9H9N3O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) |

| Standard InChI Key | UEHXUDSFIIVUNO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=NN=C(O2)N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NN=C(O2)N |

Introduction

Physical and Chemical Properties

Structural Identification Parameters

5-Benzyl-1,3,4-oxadiazol-2-amine can be identified by various chemical identifiers and structural parameters. The comprehensive identification details are presented in Table 1.

Table 1: Structural Identifiers of 5-Benzyl-1,3,4-oxadiazol-2-amine

| Parameter | Value |

|---|---|

| CAS Number | 31803-00-6 |

| IUPAC Name | 5-benzyl-1,3,4-oxadiazol-2-amine |

| Alternative Names | 5-benzyl-1,3,4-oxadiazole-2-amine; 5-benzyl-1,3,4-oxadiazol-2-ylamine |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| InChI | 1S/C9H9N3O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) |

| InChI Key | UEHXUDSFIIVUNO-UHFFFAOYSA-N |

| SMILES | Nc1oc(Cc2ccccc2)nn1 |

| Log₁₀ Partition (octanol/water) | 0.95 |

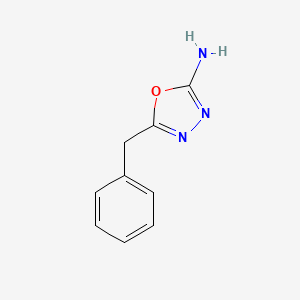

The compound's structure consists of a 1,3,4-oxadiazole ring with an amino group at the 2-position and a benzyl group at the 5-position. This arrangement creates a molecule with potential hydrogen bonding capabilities through the amino group, while the benzyl moiety provides lipophilic characteristics .

Physical Characteristics

5-Benzyl-1,3,4-oxadiazol-2-amine exists as a solid at room temperature, appearing as a white to light yellow powder or crystalline substance . The compound has a moderate lipophilicity with a Log₁₀ partition coefficient (octanol/water) of 0.95 , suggesting balanced hydrophilic and lipophilic properties that may facilitate membrane permeability while maintaining reasonable aqueous solubility.

The physical state and appearance characteristics are important considerations for formulation development and handling procedures in research settings. The moderate lipophilicity suggests that the compound may have reasonable oral bioavailability and cell membrane permeability, properties that are crucial for potential drug candidates.

Chemical Reactivity and Stability

As a 1,3,4-oxadiazole derivative, this compound possesses an aromatic heterocyclic system that confers relative stability under normal conditions. The oxadiazole ring is aromatic and thermally stable, while the primary amine group at the 2-position can participate in various chemical reactions and biological interactions.

The compound is recommended to be stored at room temperature, preferably in a cool, dark place below 15°C for optimal stability . Under appropriate storage conditions, the compound maintains its integrity and chemical properties, which is essential for research applications and potential therapeutic development.

Synthetic Methodologies for 5-Benzyl-1,3,4-oxadiazol-2-amine

General Synthetic Approaches for 2-Amino-1,3,4-oxadiazoles

Several synthetic approaches have been reported for the preparation of 2-amino-1,3,4-oxadiazole derivatives, which can be adapted for the synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine. These methods primarily involve cyclization reactions of appropriately substituted precursors.

Cyclization of Hydrazide-Carboxamides

One efficient approach involves the cyclization of hydrazide-carboxamides. L. Santhosh et al. developed a one-pot synthesis where amino acid hydrazides react with isoselenocyanato esters via cyclodeselenization in the presence of THF and triethylamine . This method proceeds through selenosemicarbazide intermediates to form 2-amino-1,3,4-oxadiazoles with high yields in a limited time.

Similarly, Nelo R. Rivera et al. reported the preparation of 2-amino-1,3,4-oxadiazole conjugates through the cyclization of acylthiosemicarbazides, which were formed by reacting acid chlorides with thiosemicarbazide in THF .

Oxidative Cyclization Methods

Various oxidative methods have demonstrated efficacy in synthesizing 2-amino-1,3,4-oxadiazoles:

-

Iodine-mediated oxidation: Pengfei Niu et al. employed iodine as an oxidizing agent to form the C-O bond necessary for ring closure. This method involves the condensation of semicarbazide with aldehydes followed by I₂-mediated oxidative cyclization .

-

Electrooxidative method: Sanjeev Kumar et al. developed an electrooxidative approach using acetonitrile and lithium perchlorate (LiClO₄) at room temperature. This method transforms semicarbazones produced from aldehydes and semicarbazide into 2-amino-5-substituted 1,3,4-oxadiazoles at a platinum electrode .

-

Photocatalytic method: Kapoorr et al. reported a highly efficient photocatalytic method using eosin-Y under visible light with atmospheric oxygen and CBr₄. This approach enables oxidative heterocyclization of substituted semicarbazones to produce 2-amino-1,3,4-oxadiazoles with yields up to 94% .

Tosyl Chloride/Pyridine-Mediated Cyclization

Dolman J. Sarah et al. described the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles using tosyl chloride/pyridine-mediated cyclization of semicarbazides. These semicarbazides were prepared by acylating hydrazides with appropriate isocyanates. This method consistently produces a wide variety of oxadiazoles with good yields .

Specific Synthetic Routes for 5-Benzyl-1,3,4-oxadiazol-2-amine

Based on the general methodologies described above, 5-Benzyl-1,3,4-oxadiazol-2-amine can be synthesized through several potential routes, adapting these approaches to incorporate the benzyl substituent at the 5-position:

-

From phenylacetic acid hydrazide: The synthesis could begin with phenylacetic acid, converting it to the corresponding hydrazide, followed by reaction with an appropriate reagent (such as cyanogen bromide or isocyanates) to introduce the amino functionality at the 2-position of the oxadiazole ring.

-

Semicarbazide approach: Reaction of phenylacetaldehyde with semicarbazide to form the corresponding semicarbazone, followed by oxidative cyclization using one of the methods described above (iodine, electrooxidation, or photocatalysis).

-

Tosyl chloride/pyridine-mediated cyclization: This would involve preparing the semicarbazide from phenylacetic acid hydrazide and an appropriate isocyanate, followed by cyclization using tosyl chloride and pyridine.

These synthetic approaches provide versatile methods for preparing 5-Benzyl-1,3,4-oxadiazol-2-amine with potential for optimization to improve yields and purity.

| Compound | R Group | IC₅₀ AChE (μM) | IC₅₀ BChE (μM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|---|---|

| 3a | H | 40.11 ± 0.54 | 149.47 ± 1.69 | 3.7 |

| 3b | 4-CH₃ | 34.65 ± 0.96 | 89.97 ± 2.35 | 2.6 |

| 3c | 4-OCH₃ | 33.86 ± 0.27 | 224.53 ± 10.96 | 6.6 |

| 3l | 4-pyridyl | 50.22 ± 0.79 | 223.03 ± 1.54 | 4.4 |

| 3t | Thiadiazole isostere | 12.78 ± 0.03 | 53.05 ± 3.68 | 4.2 |

The data reveals that the nature of the substituent at the 5-position significantly influences inhibitory activity, with the 4-methyl and 4-methoxy substituents displaying good AChE inhibition among the oxadiazole derivatives .

Antimicrobial Activities

Recent research has demonstrated that 1,3,4-oxadiazole derivatives containing carboxamide/amine moieties exhibit promising antibacterial properties. A series of novel 1,3,4-oxadiazole thioethers showed good in vitro and in vivo bacteriostatic activities against Xanthomonas oryzae pathovars .

The compounds' mechanism of action involves disruption of bacterial growth and pathogenicity by interfering with various bacterial virulence pathways, including two-component regulation systems, flagellar assembly, bacterial secretion systems, quorum sensing, ABC transporters, and bacterial chemotaxis .

Proteomic analysis and activity-based protein profiling (ABPP) identified specific target proteins, including the translational regulator (CsrA) and the virulence regulator (Xoc3530). Knockout studies of these genes resulted in significant reduction in bacterial motility and pathogenicity, confirming their role in the antibacterial mechanism .

Structure-Activity Relationships

The biological activities of 1,3,4-oxadiazol-2-amine derivatives are significantly influenced by structural modifications, particularly at the 5-position of the oxadiazole ring.

Effect of 5-Position Substituents

Studies on cholinesterase inhibition by N-dodecyl-5-substituted (hetero)aryl-1,3,4-oxadiazol-2-amines revealed that among benzohydrazide-derived oxadiazoles, compounds with a 4-methyl group on the phenyl ring displayed optimal activity . Replacement with hydrogen, methoxy, or tert-butyl groups resulted in decreased activity.

Pharmacological Applications

Based on the biological activities of structurally related 1,3,4-oxadiazole derivatives, 5-Benzyl-1,3,4-oxadiazol-2-amine has potential applications in various therapeutic areas.

Neurodegenerative Disorders

The cholinesterase inhibitory properties of 1,3,4-oxadiazol-2-amine derivatives suggest potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and other dementias . These conditions are characterized by cholinergic deficits, and cholinesterase inhibitors are established therapeutic agents that enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.

The moderate dual inhibition of AChE and BChE exhibited by these compounds may provide advantages over selective inhibitors, as recent evidence suggests that dual inhibition strategies may increase treatment effectiveness and expand therapeutic indications .

Cancer Therapy

The demonstrated anticancer activities of various 1,3,4-oxadiazole derivatives against multiple cancer cell lines suggest potential applications in cancer treatment. The mechanisms of action appear diverse, including inhibition of focal adhesion kinase (FAK) and other cancer-related targets .

The benzyl group at the 5-position in 5-Benzyl-1,3,4-oxadiazol-2-amine may contribute to anticancer activity through hydrophobic interactions with target proteins, similar to the observed activity of other aryl-substituted oxadiazoles .

Antimicrobial Applications

The antibacterial properties of 1,3,4-oxadiazole derivatives containing carboxamide/amine moieties suggest potential applications in infectious disease treatment. The ability to target specific bacterial virulence factors and regulatory systems offers novel antimicrobial strategies that may help address the growing problem of antibiotic resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume